2-Amino-5-fluoropyrimidine-4,6-diol
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Overview
Description
2-Amino-5-fluoropyrimidine-4,6-diol is an organic compound with the molecular formula C4H4FN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
It is known that similar compounds have been found to inhibit immune-activated nitric oxide production .
Mode of Action
It is known that similar compounds, irrespective of the substituent at the 5 position, inhibit immune-activated nitric oxide production .
Biochemical Pathways
Related compounds have been found to inhibit nitric oxide production, suggesting that 2-amino-5-fluoropyrimidine-4,6-diol may interact with pathways involving nitric oxide .
Result of Action
It is known that similar compounds inhibit immune-activated nitric oxide production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoropyrimidine-4,6-diol typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction is optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . Another method involves the reaction of 5-fluoro-4,6-dihydroxy-2-pyrimidineamine with phosphorous oxychloride and 2-picoline at 110°C for 3.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoropyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium ethoxide and phosphorous oxychloride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorous oxychloride yields 5-fluoro-4,6-dichloro-2-pyrimidineamine .
Scientific Research Applications
2-Amino-5-fluoropyrimidine-4,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the fluorine atom at the 5-position.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups at the 4 and 6 positions.
Uniqueness
2-Amino-5-fluoropyrimidine-4,6-diol is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
2-amino-5-fluoro-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O2/c5-1-2(9)7-4(6)8-3(1)10/h(H4,6,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKBZBJTAFWAEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283707 |
Source
|
Record name | 2-Amino-5-fluoropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669-96-5 |
Source
|
Record name | 669-96-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-fluoropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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